2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
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Overview
Description
2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as CPI-444, is a novel oral small molecule inhibitor of adenosine A2A receptor. This compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone works by inhibiting the adenosine A2A receptor, which is a G protein-coupled receptor that is highly expressed in immune cells and tumor cells. Adenosine is a purine nucleoside that is produced in response to tissue damage and inflammation. It binds to the adenosine A2A receptor and suppresses immune cell function, leading to immunosuppression and tumor growth.
By inhibiting the adenosine A2A receptor, 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone enhances T cell activation and infiltration into the tumor microenvironment, leading to improved anti-tumor immunity. It also reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and improved disease symptoms.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been shown to have several biochemical and physiological effects. In cancer, 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone enhances T cell activation and infiltration into the tumor microenvironment, leading to improved anti-tumor immunity. It also reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and improved disease symptoms.
Advantages and Limitations for Lab Experiments
2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in enhancing the efficacy of immune checkpoint inhibitors and reducing inflammation.
However, there are also some limitations to using 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments. It may not be effective in all types of cancer or inflammation. It may also have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One direction is to investigate its potential as a therapeutic agent in other diseases, such as infectious diseases and neurological disorders. Another direction is to develop more potent and selective inhibitors of the adenosine A2A receptor that could have improved efficacy and fewer off-target effects. Finally, the combination of 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone with other immune modulators or chemotherapy agents could be explored to further enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves the reaction of 4-(5-fluoropyrimidin-2-yl)oxy-1-aminopiperidine with cyclopentanone in the presence of a catalyst. The resulting compound is then purified by column chromatography to obtain 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone in high purity and yield.
Scientific Research Applications
2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer, 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been shown to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, by inhibiting the adenosine A2A receptor. This leads to increased T cell activation and infiltration into the tumor microenvironment, resulting in improved anti-tumor immunity.
In inflammation and autoimmune disorders, 2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the adenosine A2A receptor. This leads to a reduction in inflammation and improved disease symptoms.
properties
IUPAC Name |
2-cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c17-13-10-18-16(19-11-13)22-14-5-7-20(8-6-14)15(21)9-12-3-1-2-4-12/h10-12,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOVCNDNBYKVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one |
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